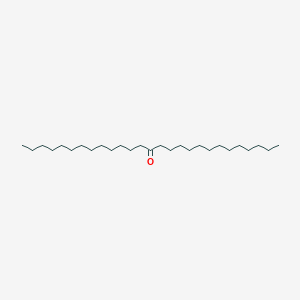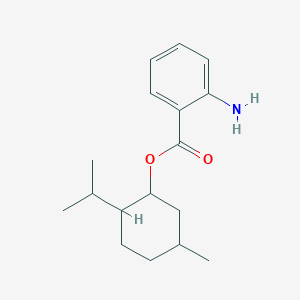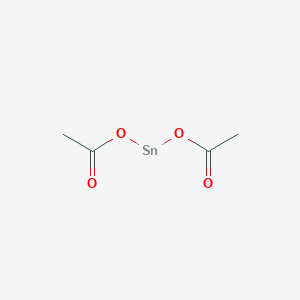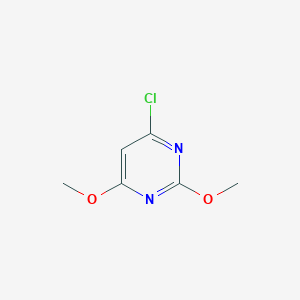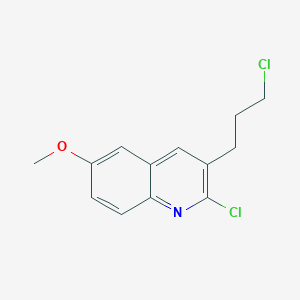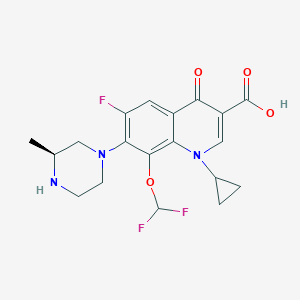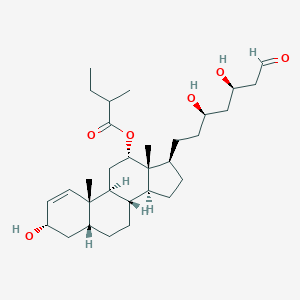
Hoet-PO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hoet-PO, also known as 2-(4-hydroxyphenyl)thieno[2,3-c]pyrazole-5-carboxamide, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Hoet-PO has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用機序
The mechanism of action of Hoet-PO is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Hoet-PO has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. Additionally, Hoet-PO has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
生化学的および生理学的効果
Hoet-PO has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in vitro and in vivo models. Hoet-PO has also been found to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells. Additionally, Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice.
実験室実験の利点と制限
Hoet-PO has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. Hoet-PO has also been found to exhibit low toxicity in vitro and in vivo models. However, one limitation of Hoet-PO is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Hoet-PO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Hoet-PO has been found to exhibit neuroprotective properties and could potentially be used to slow the progression of these diseases. Additionally, Hoet-PO could be studied for its potential in the treatment of metabolic disorders such as diabetes and obesity. Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice, and further studies could explore its potential therapeutic effects in humans. Finally, Hoet-PO could be studied for its potential in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
合成法
Hoet-PO can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylhydrazine with Hoet-PO(Hoet-PObromoacetyl)thiophene, followed by cyclization and amidation. The yield of the synthesis process is reported to be around 40%.
科学的研究の応用
Hoet-PO has been studied extensively for its therapeutic potential in various diseases. Inflammation is a common factor in many diseases, and Hoet-PO has been shown to exhibit anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. Hoet-PO has also been studied for its anti-cancer properties, particularly in breast cancer. It has been found to induce apoptosis and inhibit cell proliferation in breast cancer cells. Additionally, Hoet-PO has been found to exhibit neuroprotective properties, protecting neurons from oxidative stress and reducing neuroinflammation.
特性
CAS番号 |
159014-70-7 |
|---|---|
製品名 |
Hoet-PO |
分子式 |
C31H50O6 |
分子量 |
518.7 g/mol |
IUPAC名 |
[(3S,5R,8R,9S,10R,12S,13R,14S,17R)-17-[(3R,5R)-3,5-dihydroxy-7-oxoheptyl]-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate |
InChI |
InChI=1S/C31H50O6/c1-5-19(2)29(36)37-28-18-27-25(10-7-21-16-23(34)12-14-30(21,27)3)26-11-8-20(31(26,28)4)6-9-22(33)17-24(35)13-15-32/h12,14-15,19-28,33-35H,5-11,13,16-18H2,1-4H3/t19?,20-,21+,22+,23+,24-,25-,26-,27-,28-,30-,31+/m0/s1 |
InChIキー |
WUCBKSXKBHLVNA-UOHNEXSCSA-N |
異性体SMILES |
CCC(C)C(=O)O[C@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(C=C[C@H](C3)O)C)[C@H]4[C@]1([C@H](CC4)CC[C@H](C[C@H](CC=O)O)O)C |
SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
正規SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
同義語 |
2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one 2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one, (3A,5B,12A(S),23S,25S)-stereoisomer HOET-PO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




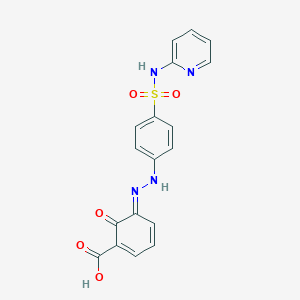
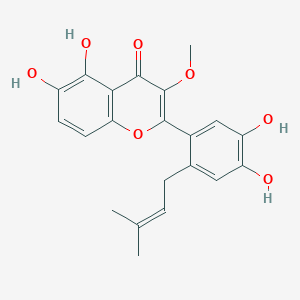
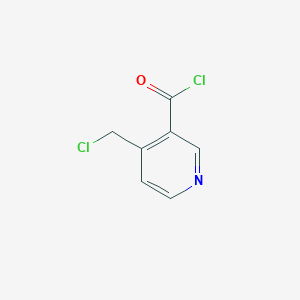
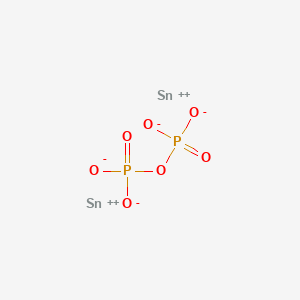
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
